molecular formula C16H25N3O B1523374 (R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide CAS No. 339539-84-3

(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Cat. No.: B1523374
CAS No.: 339539-84-3
M. Wt: 275.39 g/mol
InChI Key: HUMYVCTVABDRKT-MRXNPFEDSA-N
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Description

(3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrazide Formation: The benzylated piperidine is reacted with hydrazine hydrate to form the carbohydrazide derivative.

    Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to obtain the desired (3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

    Receptor Binding: It may interact with specific receptors in biological systems, influencing cellular processes.

Medicine:

    Drug Development: Due to its structural features, the compound can be used as a scaffold for the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (3R)-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    (3R)-3-benzylpiperidine-3-carbohydrazide: Lacks the N,N’,N’-trimethyl groups, resulting in different chemical and biological properties.

    (3R)-3-benzyl-N,N-dimethylpiperidine-3-carbohydrazide: Contains fewer methyl groups, which may affect its reactivity and interactions.

    (3R)-3-benzyl-N-methylpiperidine-3-carbohydrazide: Has only one methyl group, leading to distinct chemical behavior.

Uniqueness:

    Structural Features: The presence of three methyl groups on the nitrogen atoms enhances the compound’s lipophilicity and may influence its binding affinity to biological targets.

    Reactivity: The specific arrangement of functional groups allows for unique chemical reactions and transformations.

    Biological Activity: The compound’s structure may confer specific biological activities, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMYVCTVABDRKT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)N(C)C(=O)[C@]1(CCCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705433
Record name (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339539-84-3
Record name (3R)-3-Benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
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(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Reactant of Route 6
(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

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